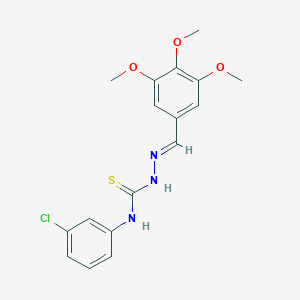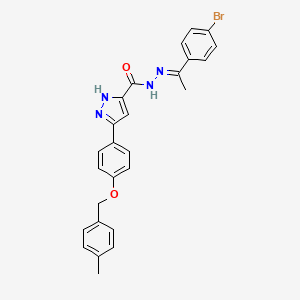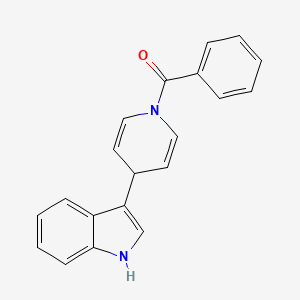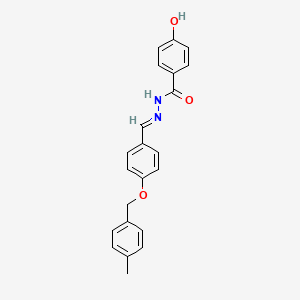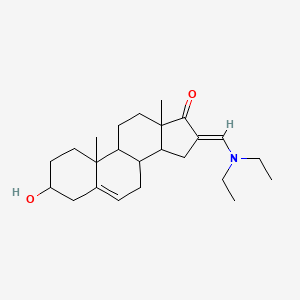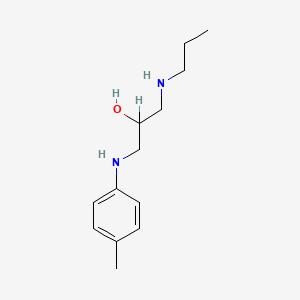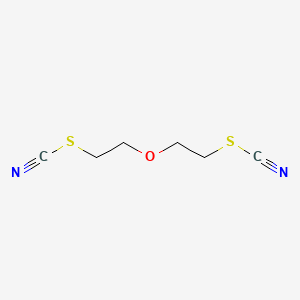
Bis(2-thiocyanatoethyl) ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-thiocyanatoethyl) ether can be achieved through the reaction of diethylene glycol with thiocyanic acid. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product. One common method involves the use of sulfuric acid as a catalyst, which facilitates the reaction between diethylene glycol and thiocyanic acid to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
化学反应分析
Types of Reactions
Bis(2-thiocyanatoethyl) ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate groups to thiols.
Substitution: The thiocyanate groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Bis(2-thiocyanatoethyl) ether has several applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological thiols.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of bis(2-thiocyanatoethyl) ether involves its interaction with nucleophiles, particularly thiols. The thiocyanate groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic molecules .
相似化合物的比较
Similar Compounds
Bis(2-dimethylaminoethyl) ether: Similar in structure but contains dimethylamino groups instead of thiocyanate groups.
Diethylene glycol diethyl ether: Similar ether linkage but lacks the thiocyanate functionality.
Uniqueness
The thiocyanate groups make it a valuable reagent in organic synthesis and biochemical research, distinguishing it from other similar compounds .
属性
CAS 编号 |
4617-17-8 |
|---|---|
分子式 |
C6H8N2OS2 |
分子量 |
188.3 g/mol |
IUPAC 名称 |
2-(2-thiocyanatoethoxy)ethyl thiocyanate |
InChI |
InChI=1S/C6H8N2OS2/c7-5-10-3-1-9-2-4-11-6-8/h1-4H2 |
InChI 键 |
LWQHJELPBKVFOH-UHFFFAOYSA-N |
规范 SMILES |
C(CSC#N)OCCSC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B15082935.png)
![Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B15082936.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15082948.png)
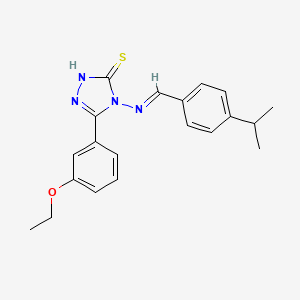
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15082960.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]propanehydrazide](/img/structure/B15082961.png)
![2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B15082962.png)
